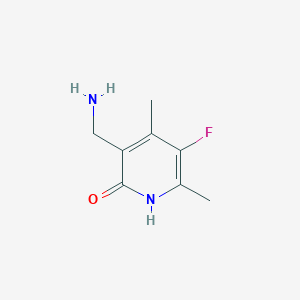
3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone
Cat. No. B8488985
M. Wt: 170.18 g/mol
InChI Key: GSGIFDHBMRRMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637509B2
Procedure details


5-Fluoro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.0 g, 6.02 mmol) was suspended in 50 mL of HOAc at room temperature to give a dark brownish solution. NaOAc (1.0 g, 12.3 mmol, 2 equiv), PtO2 (20 mg) and 5% Pd/C (1.3 g) were charged into a 500 mL Parr bottle, followed by wetting with some acetic acid under nitrogen. The substrate solution was then added, and rinsed with another 50 mL of acetic acid. The mixture was hydrogenated under a pressure of 40 psi. There was initial drop of hydrogen pressure and the vessel was refilled. The mixture was hydroganted for 6 h. The mixture was filtered through Celite, and concentrated in vacuo to give a solid residue, which was suspended in 6 mL of conc. HCl to give a paste. The paste was filtered, and the cake was washed with 1 mL of conc HCl (in duplicate). The filtrate was concentrated in vacuo. The solid residue dissolved in 0.4 mL of conc. HCl and 6 mL of EtOH as a suspension, which was stored in the freezer for 2 h, followed by filtration. The cake was washed with 2 mL of cold EtOH (in duplicate). The solids were dried under vacuum at room temperature for 18 h to give the title compound as a cream-colored solid (1.03 g). LC-MS (ES) m/z=171 [M+H]+ and a dominant peak at 154. 1H NMR (400 MHz, DMSO-d6) δ ppm, 2.20 (d, J=3.0 Hz, 3H), 2.22 (d, J=2.0 Hz, 3H), 3.83 (q, J=5.2 Hz, 2H), 7.99 (br. s., 3H), 11.99 (br. s., 1H).
Quantity
1 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].CC([O-])=O.[Na+]>CC(O)=O.Cl.O=[Pt]=O.[Pd]>[NH2:11][CH2:10][C:4]1[C:5](=[O:9])[NH:6][C:7]([CH3:8])=[C:2]([F:1])[C:3]=1[CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C(NC1C)=O)C#N)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark brownish solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The substrate solution was then added
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with another 50 mL of acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the vessel was refilled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a paste
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The paste was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the cake was washed with 1 mL of conc HCl (in duplicate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid residue dissolved in 0.4 mL of conc. HCl
|
WAIT
|
Type
|
WAIT
|
|
Details
|
6 mL of EtOH as a suspension, which was stored in the freezer for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The cake was washed with 2 mL of cold EtOH (in duplicate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried under vacuum at room temperature for 18 h
|
|
Duration
|
18 h
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC=1C(NC(=C(C1C)F)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

